molecular formula C9H8Cl2N2O2 B11054685 Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]-

Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]-

Cat. No.: B11054685
M. Wt: 247.07 g/mol
InChI Key: ZOKHSMRSYFJUPI-UHFFFAOYSA-N
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Description

Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]- is a chemical compound with the molecular formula C9H8Cl2N2O2 It is known for its unique structure, which includes a chlorophenyl group and an ethanimidoyl chloride moiety

Preparation Methods

The synthesis of Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]- typically involves the reaction of 3-chlorophenyl isocyanate with ethanimidoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]- involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8Cl2N2O2

Molecular Weight

247.07 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C9H8Cl2N2O2/c1-6(10)13-15-9(14)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H,12,14)

InChI Key

ZOKHSMRSYFJUPI-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=CC(=CC=C1)Cl)Cl

Origin of Product

United States

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